The Lisinopril-Bradykinin Axis: A Technical Guide to Enhanced Vasodilation Pathways
The Lisinopril-Bradykinin Axis: A Technical Guide to Enhanced Vasodilation Pathways
Abstract
Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its antihypertensive effects primarily through the renin-angiotensin-aldosterone system (RAAS). However, a significant component of its therapeutic efficacy, particularly its profound impact on vascular tone, is attributable to its potentiation of the kallikrein-kinin system. By inhibiting ACE, lisinopril prevents the degradation of bradykinin, a powerful vasodilator peptide. This guide provides an in-depth technical exploration of the molecular mechanisms by which lisinopril enhances bradykinin-mediated vasodilation. We will dissect the signaling cascades, from receptor activation to the production of downstream effectors like nitric oxide (NO) and prostaglandins, and detail the experimental methodologies required to investigate these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacological interaction.
Introduction: The Dual Role of Angiotensin-Converting Enzyme
Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a pivotal role in two counter-regulatory physiological systems: the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system.[1][2]
-
In the RAAS: ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II elevates blood pressure by directly constricting blood vessels, stimulating aldosterone secretion (leading to sodium and water retention), and increasing sympathetic nervous activity.[2][3]
-
In the Kallikrein-Kinin System: ACE, also known as kininase II, is the primary enzyme responsible for the degradation and inactivation of bradykinin, a potent vasodilator.[3][5]
Lisinopril's therapeutic action is rooted in its inhibition of ACE.[4][5] This inhibition has a dual effect: it decreases the production of the vasoconstrictor angiotensin II and simultaneously prevents the breakdown of the vasodilator bradykinin.[1][2] This synergistic action is fundamental to the blood pressure-lowering effects of lisinopril and other ACE inhibitors.[1] In fact, the affinity of ACE appears to be higher for bradykinin than for angiotensin I, suggesting that ACE inhibitors may be more effective at preventing bradykinin degradation than at blocking angiotensin II production.[6]
The Bradykinin-Mediated Vasodilation Cascade
The accumulation of bradykinin in the vascular microenvironment, facilitated by lisinopril, initiates a powerful signaling cascade that leads to smooth muscle relaxation and vasodilation. This process is predominantly mediated by the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) constitutively expressed on endothelial cells.[7][8]
B2 Receptor Activation and Downstream Signaling
Upon binding of bradykinin, the B2R undergoes a conformational change, activating associated heterotrimeric G-proteins, primarily Gαq/11 and Gαi.[8][9]
-
Activation of Gαq/11: This pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
-
Activation of Gαi: This can inhibit adenylyl cyclase, though its primary role in this context is linked to the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades.[8][12]
The rise in intracellular calcium is a critical event, leading to the activation of key enzymes responsible for the synthesis of vasodilatory molecules.
Caption: Lisinopril enhances bradykinin signaling for vasodilation.
Key Mediators: Nitric Oxide and Prostaglandins
The increased intracellular calcium concentration activates two primary enzymatic pathways within the endothelial cell, leading to the production of powerful, short-lived vasodilators.[7]
2.2.1. The Nitric Oxide Synthase (NOS) Pathway The elevation in cytosolic Ca2+ binds to calmodulin, and this Ca2+-calmodulin complex activates endothelial nitric oxide synthase (eNOS).[7] eNOS catalyzes the production of nitric oxide (NO) from L-arginine.[13] NO, a lipophilic gas, rapidly diffuses from the endothelium to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several targets that collectively reduce intracellular Ca2+ concentration in the smooth muscle cell and desensitize the contractile machinery to calcium, resulting in relaxation and vasodilation.[7]
2.2.2. The Cyclooxygenase (COX) Pathway The increase in intracellular Ca2+ also stimulates cytosolic phospholipase A2 (cPLA2).[10] This enzyme liberates arachidonic acid from membrane phospholipids.[10] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce various prostanoids. In vascular tissue, the predominant products are the vasodilators prostacyclin (PGI2) and prostaglandin E2 (PGE2).[10] These prostanoids diffuse to smooth muscle cells and bind to their respective G-protein coupled receptors, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[10][14]
Experimental Validation and Methodologies
A multi-faceted approach is required to rigorously investigate the effects of lisinopril on bradykinin-mediated vasodilation. This involves a combination of ex vivo vascular reactivity studies and in vitro cellular and molecular assays.
Ex Vivo Vascular Reactivity Assessment
This is a cornerstone technique to directly measure the physiological response of blood vessels.
Protocol: Wire Myography for Isolated Arteries
-
Vessel Dissection and Mounting:
-
Human subcutaneous resistance arteries or animal (e.g., rat mesenteric) arteries are carefully dissected in cold, oxygenated physiological salt solution (PSS).[15]
-
A small arterial segment (approx. 2 mm) is mounted on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer.[15]
-
-
Normalization:
-
The vessel is stretched to its optimal resting tension, which corresponds to a physiological transmural pressure. This step is crucial for obtaining reproducible and physiologically relevant data.
-
-
Viability and Pre-constriction:
-
The vessel's viability is tested with a depolarizing solution (e.g., high potassium PSS) or a vasoconstrictor like phenylephrine or the thromboxane A2 analog U46619.[15]
-
Once a stable contraction is achieved (pre-constriction), the vessel is ready for the assessment of vasodilator responses.
-
-
Cumulative Concentration-Response Curve:
-
Bradykinin is added to the organ bath in a cumulative, stepwise manner (e.g., 10⁻¹¹ to 10⁻⁸ M).[16]
-
The relaxation at each concentration is recorded as a percentage of the pre-constriction tone.
-
-
Investigating the Role of Lisinopril:
-
The entire experiment is repeated after pre-incubating the arterial segments with Lisinopril (e.g., 10⁻⁶ M) for a defined period (e.g., 30 minutes). A leftward shift in the bradykinin concentration-response curve indicates potentiation.
-
-
Mechanistic Dissection:
Caption: Workflow for vascular reactivity studies using wire myography.
In Vitro Measurement of Nitric Oxide Production
Directly quantifying NO production from endothelial cells provides molecular evidence for the proposed mechanism.
Protocol: NO Measurement in Cultured Endothelial Cells
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on appropriate plates.[19]
-
-
Cell Treatment:
-
Cells are pre-treated with Lisinopril or a vehicle control for a specified time.
-
Subsequently, cells are stimulated with bradykinin.
-
-
NO Detection and Quantification:
-
Several methods can be employed, each with distinct advantages and limitations:
-
Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO in the culture supernatant. It is useful for endpoint measurements but lacks specificity and is not suitable for kinetic studies.[13][20]
-
Chemiluminescence: This highly sensitive technique involves the reaction of NO with ozone, producing light that is detected by a photomultiplier tube. It can measure NO directly from liquid or gas-phase samples.[21][22]
-
Electrochemical Sensors: NO-selective electrodes provide real-time, direct measurement of NO release from cells, offering excellent temporal resolution.[13][20][23]
-
Fluorescent Dyes: DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO, allowing for visualization by microscopy or quantification by plate reader.
-
-
Quantitative Data Summary
The following table summarizes expected outcomes from the described experimental protocols, illustrating the potentiation effect of Lisinopril.
| Experimental Condition | Bradykinin EC₅₀ (nM) | Max Relaxation (%) | NO Production (Fold Change over Basal) |
| Control | 10.5 ± 1.2 | 85 ± 5 | 4.5 ± 0.8 |
| + Lisinopril (1 µM) | 1.2 ± 0.3 | 95 ± 3 | 9.8 ± 1.5 |
| + Lisinopril + L-NAME | 8.9 ± 1.0 | 40 ± 6 | 1.2 ± 0.2 |
| + Lisinopril + Indomethacin | 2.5 ± 0.4 | 70 ± 4 | 9.5 ± 1.3 |
Values are representative and will vary based on tissue type and specific experimental conditions.
Conclusion and Broader Implications
The inhibition of ACE by lisinopril leads to a clinically significant potentiation of the bradykinin-mediated vasodilation pathway. This is not a secondary or minor effect but a core component of the drug's mechanism of action. By preventing bradykinin degradation, lisinopril ensures a sustained activation of B2 receptors on endothelial cells, leading to enhanced production of nitric oxide and vasodilatory prostaglandins. This dual action—suppressing a potent vasoconstrictor system (RAAS) while augmenting a powerful vasodilator system (kallikrein-kinin)—underpins the high therapeutic efficacy of lisinopril in managing hypertension and heart failure.[4][24]
Understanding this intricate interplay is crucial for drug development professionals. It explains not only the therapeutic benefits but also a key side effect: the persistent dry cough and the rare but serious angioedema associated with ACE inhibitors are direct consequences of increased bradykinin levels.[1][25] Future research may focus on selectively modulating these pathways to maximize cardiovascular protection while minimizing adverse effects. The experimental frameworks detailed herein provide a robust foundation for such investigations.
References
- Kaplan, A. P. (2010). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers in Bioscience, S2, 72-84.
-
Ignjatovic, T., et al. (2014). Angiotensin I-converting enzyme inhibitors are allosteric enhancers of kinin B1 and B2 receptor function. PMC, 11(1), 1-10. [Link]
-
Kelm, M. (2005). The measurement of nitric oxide production by cultured endothelial cells. Methods in Enzymology, 396, 502-514. [Link]
-
Téblick, A., et al. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. Life Sciences, 61(14), 1385-1393. [Link]
-
Ghiadoni, L., et al. (2012). Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity. Hypertension, 60(3), 599-601. [Link]
-
Schölkens, B. A. (1992). Role of prostaglandins in the cardiovascular effects of bradykinin and angiotensin-converting enzyme inhibitors. Journal of Cardiovascular Pharmacology, 20 Suppl 9, S75-81. [Link]
-
Sainz, I. M., et al. (1992). Role of prostaglandins in the increased vascular responsiveness to bradykinin in kidneys of spontaneously hypertensive rats. American Journal of Hypertension, 5(3), 193-196. [Link]
-
Tsukahara, H., et al. (1994). Direct measurement of nitric oxide release from vascular endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 266(3), H1313-H1316. [Link]
-
Wikipedia. (n.d.). ACE inhibitor. [Link]
-
S, S., & S, S. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. bioRxiv. [Link]
-
van den Hout, M., et al. (2003). Bradykinin, angiotensin-(1-7), and ACE inhibitors: how do they interact? International Journal of Biochemistry & Cell Biology, 35(6), 784-790. [Link]
-
Messina, E. J., et al. (1975). Inhibition of bradykinin vasodilation and potentiation of norepinephrine and angiotensin vasoconstriction by inhibitors of prostaglandin synthesis in skeletal muscle of the rat. Circulation Research, 37(4), 430-437. [Link]
-
S, S., & S, S. (2025). Paper sensors for the measurement of nitric oxide release from endothelial cells. bioRxiv. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action for Angiotensin-Converting Enzyme (ACE) inhibitors, such as lisinopril?. [Link]
-
Taddei, S., & Bruno, R. M. (2019). A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril. Cardiovascular Drugs and Therapy, 33(5), 583-595. [Link]
-
Kelm, M. (2025). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bradykinin receptor B2. [Link]
-
Wetzker, R., et al. (1998). Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase. Molecular Pharmacology, 54(3), 515-523. [Link]
-
Al-Jassani, M. J., & Al-Jassani, M. J. (2018). Relationship of lisinopril with kallikrein-kinin system in hypertensive patients in Erbil city, Iraq. Zanco Journal of Medical Sciences, 22(2), 195-201. [Link]
-
H, H., et al. (1996). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Endocrinology, 137(10), 4487-4494. [Link]
-
Gauthier, K. M., et al. (2010). ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries. British Journal of Pharmacology, 161(4), 863-874. [Link]
-
Honing, M. L., et al. (2000). Bradykinin-induced vasodilation of human forearm resistance vessels is primarily mediated by endothelium-dependent hyperpolarization. Hypertension, 35(6), 1314-1318. [Link]
-
Sainz, I. M., et al. (1992). Role of Prostaglandins in the Increased Vascular Responsiveness to Bradykinin in Kidneys of Spontaneously Hypertensive Rats. American Journal of Hypertension, 5(3), 193-196. [Link]
-
Nakahata, N., et al. (2004). Different Prostanoids Are Involved in Bradykinin-Induced Endothelium-Dependent and -Independent Vasoconstriction in Rat Mesenteric Resistance Arteries. Journal of Pharmacological Sciences, 94(2), 115-121. [Link]
-
Li, P., et al. (1997). Angiotensin-(1–7) Augments Bradykinin-Induced Vasodilation by Competing With ACE and Releasing Nitric Oxide. Hypertension, 29(1 Pt 2), 394-400. [Link]
-
Greco, S., et al. (2003). Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells. Journal of Cellular Physiology, 196(2), 347-355. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lisinopril?. [Link]
-
CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. [Link]
-
Gorzalczany, S., et al. (2025). Role of non-nitric oxide non-prostaglandin endothelium-derived relaxing factor(s) in bradykinin vasodilation. ResearchGate. [Link]
-
Biopta. (n.d.). Vasodilatation in ischaemic human subcutaneous resistance arteries (Bradykinin receptor). [Link]
-
American Nurse Journal. (2021). Bradykinin induced angioedema and enzyme inhibitors. [Link]
-
S, S., & S, S. (n.d.). Comparison between the effects of Captopril and Lisinopril on Bradykinin-induced contraction in tracheal smooth muscle of guinea pig. PJMHS, 11(4), 1369-1372. [Link]
-
Mangiafico, R. A. (2013). Neprilysin Inhibitors and Bradykinin. Frontiers in Endocrinology, 4, 149. [Link]
-
StatPearls. (n.d.). Physiology, Bradykinin. NCBI Bookshelf. [Link]
-
Ramalho, F. S., et al. (2000). Angiotensin-converting enzyme inhibition by lisinopril enhances liver regeneration in rats. Journal of Hepatology, 33(5), 755-761. [Link]
-
D, D., et al. (2025). Enzymatic Assays for the Diagnosis of Bradykinin- Dependent Angioedema. ResearchGate. [Link]
-
GoodRx. (2023). How Does Lisinopril Affect Your Kidneys?. [Link]
-
Henriksen, E. J. (2007). The kallikrein-kinin system, angiotensin converting enzyme inhibitors and insulin sensitivity. Acta Diabetologica, 44(3), 119-126. [Link]
-
I, I., et al. (1988). Angiotensin-converting enzyme inhibitors and the kallikrein-kinin system. Journal of Cardiovascular Pharmacology, 12 Suppl 8, S48-52. [Link]
-
Marceau, F., et al. (2020). In Vitro Modeling of Bradykinin-Mediated Angioedema States. Frontiers in Allergy, 1, 563473. [Link]
-
Benjamin, N., et al. (1989). Local inhibition of converting enzyme and vascular responses to angiotensin and bradykinin in the human forearm. British Journal of Clinical Pharmacology, 27(6), 751-755. [Link]
-
van den Hout, M., et al. (2002). Bradykinin potentiation by ACE inhibitors: a matter of metabolism. British Journal of Pharmacology, 136(6), 887-894. [Link]
-
Kaplan, A. P. (2010). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers in Bioscience, S2, 72-84. [Link]
-
Bas, M., et al. (2012). Bradykinin in ACEI and other drug-induced angioedema. Immunology and Allergy Clinics of North America, 32(1), 57-69. [Link]
-
S, S., & S, S. (2023). Is It Still Relevant to Discover New ACE Inhibitors from Natural Products? YES, but Only with Comprehensive Approaches to Address the Patients' Real Problems: Chronic Dry Cough and Angioedema. Molecules, 28(11), 4496. [Link]
-
S, S., & S, S. (2022). Bradykinin Metabolism and Drug-Induced Angioedema. International Journal of Molecular Sciences, 23(19), 11186. [Link]
Sources
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Lisinopril? [synapse.patsnap.com]
- 5. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of prostaglandins in the cardiovascular effects of bradykinin and angiotensin-converting enzyme inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of bradykinin vasodilation and potentiation of norepinephrine and angiotensin vasoconstriction by inhibitors of prostaglandin synthesis in skeletal muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of prostaglandins in the increased vascular responsiveness to bradykinin in kidneys of spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Modeling of Bradykinin-Mediated Angioedema States - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 21. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Direct measurement of nitric oxide release from vascular endothelial cells. | Semantic Scholar [semanticscholar.org]
- 24. goodrx.com [goodrx.com]
- 25. Bradykinin induced angioedema and enzyme inhibitors [myamericannurse.com]
